Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific molecular arrangement, which includes a carbamic acid group, a heptyloxyphenyl group, and a propyl-piperidinyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, which is then reacted with carbamic acid derivatives under controlled conditions. The final step involves the esterification of the propyl-piperidinyl group to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester
- Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrate
Uniqueness
What sets Carbamic acid, (3-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride apart is its specific molecular structure, which imparts unique chemical and biological properties
Properties
CAS No. |
105384-08-5 |
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Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(1-propylpiperidin-1-ium-4-yl) N-(3-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-6-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(14-4-2)16-13-20;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
InChI Key |
VIHTVFFXZZESAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origin of Product |
United States |
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